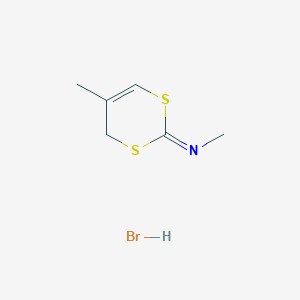
7,7-Diethyl-3,3-dimethoxy-2-oxa-6-thia-3-sila-7-stannanonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,7-Diethyl-3,3-dimethoxy-2-oxa-6-thia-3-sila-7-stannanonane is a complex organotin compound It is characterized by the presence of silicon, sulfur, and tin atoms within its molecular structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Diethyl-3,3-dimethoxy-2-oxa-6-thia-3-sila-7-stannanonane typically involves multi-step organic reactions. One common method includes the reaction of diethyl ether with a silicon-containing precursor, followed by the introduction of sulfur and tin atoms through specific reagents and catalysts. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, often incorporating advanced purification techniques such as distillation and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
7,7-Diethyl-3,3-dimethoxy-2-oxa-6-thia-3-sila-7-stannanonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of simpler organotin compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like halides. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can produce a variety of organotin derivatives.
Applications De Recherche Scientifique
7,7-Diethyl-3,3-dimethoxy-2-oxa-6-thia-3-sila-7-stannanonane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the production of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism by which 7,7-Diethyl-3,3-dimethoxy-2-oxa-6-thia-3-sila-7-stannanonane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to specific biological outcomes. The pathways involved may include signal transduction and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Oxa-6-thia-2,7-disilaoctane, 2,2,7,7-tetramethyl-
- Dimethyl 7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate
Uniqueness
7,7-Diethyl-3,3-dimethoxy-2-oxa-6-thia-3-sila-7-stannanonane stands out due to its incorporation of silicon, sulfur, and tin atoms, which confer unique chemical properties and reactivity. This makes it particularly valuable in specialized applications where such properties are advantageous.
Propriétés
Numéro CAS |
60171-40-6 |
|---|---|
Formule moléculaire |
C11H28O3SSiSn |
Poids moléculaire |
387.20 g/mol |
Nom IUPAC |
trimethoxy(2-triethylstannylsulfanylethyl)silane |
InChI |
InChI=1S/C5H14O3SSi.3C2H5.Sn/c1-6-10(7-2,8-3)5-4-9;3*1-2;/h9H,4-5H2,1-3H3;3*1H2,2H3;/q;;;;+1/p-1 |
Clé InChI |
KRERGLBTTOLHLD-UHFFFAOYSA-M |
SMILES canonique |
CC[Sn](CC)(CC)SCC[Si](OC)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-Bromophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B14601061.png)


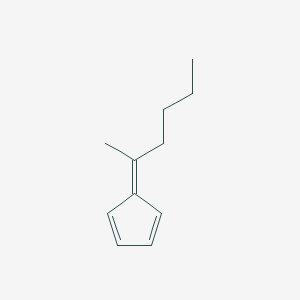
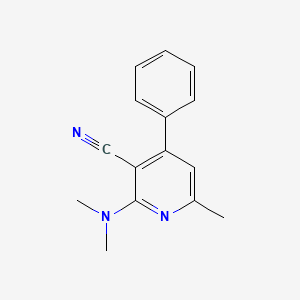
![Magnesium bis[trimethylsilicate(1-)]](/img/structure/B14601100.png)

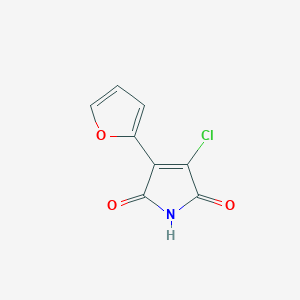
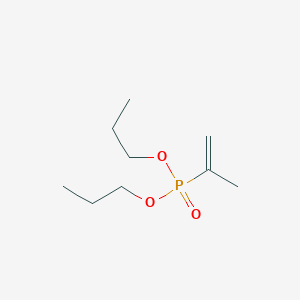
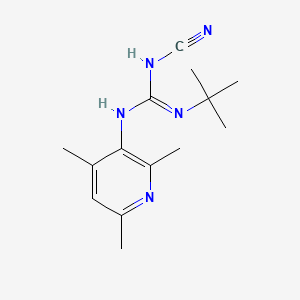
![2,4-Bis(2,2-dimethylpropyl)-6-[2-(2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14601114.png)
![(E)-1-(4-Ethoxyphenyl)-N-[4-(2-methylbutyl)phenyl]methanimine](/img/structure/B14601120.png)

